3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine
Description
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine is a substituted aromatic amine characterized by a 2-chloro-6-fluorophenyl group attached to a dimethyl-substituted propane backbone terminating in a primary amine. The compound’s structure combines halogenated aromaticity with steric hindrance from the dimethyl groups, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5H,6-7,14H2,1-2H3 |
InChI Key |
MZCWVPSCQGTUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC=C1Cl)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a nucleophilic addition reaction with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic analysis:
Structural Analogues with Fluorophenyl and Amine Groups
1-(Fluorophenyl)propan-2-ylamine
- Structure : Contains a fluorophenyl group and a secondary amine (methyl-substituted propane chain).
- Comparison : The absence of chlorine and dimethyl groups in this compound reduces steric hindrance and lipophilicity compared to the target compound. This may result in faster metabolic clearance and lower CNS penetration .
2-(Fluorophenyl)-3-methylmorpholine Structure: A morpholine ring fused with a fluorophenyl group. Comparison: The morpholine ring introduces oxygen atoms, enhancing solubility and hydrogen-bonding capacity.
Halogenated Aromatic Amines with Heterocyclic Moieties
3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS 1435804-21-9)
- Structure : Features a 1,2,4-oxadiazole ring linked to the 2-chloro-6-fluorophenyl group and a propan-1-amine chain.
- Molecular Formula : C₁₁H₁₂Cl₂FN₃O (MW: 296.14 g/mol) .
- Comparison :
- The oxadiazole ring increases rigidity and introduces hydrogen-bond acceptor sites, which may enhance target binding specificity compared to the flexible dimethylpropane chain in the target compound.
- The hydrochloride salt improves aqueous solubility, whereas the target compound’s free amine form may require formulation adjustments for bioavailability .
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one Structure: A chalcone derivative with a 2-thienyl group and α,β-unsaturated ketone. The conjugated enone system enables nonlinear optical properties, a feature absent in the saturated dimethylpropane-amine structure. Such chalcones are often explored in materials science rather than pharmacology .
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine | C₁₁H₁₄ClFN | 213.69 (calculated) | Primary amine, dimethylpropane, Cl/F-aryl | CNS drugs, antimicrobials |
| 1-(Fluorophenyl)propan-2-ylamine | C₁₀H₁₄FN | 167.23 | Secondary amine, fluorophenyl | Psychostimulants, intermediates |
| 3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine HCl | C₁₁H₁₂Cl₂FN₃O | 296.14 | Oxadiazole, hydrochloride salt | Antivirals, enzyme inhibitors |
Table 2: Structural and Functional Comparisons
| Feature | Target Compound | Oxadiazole Analog (CAS 1435804-21-9) | Morpholine Analog |
|---|---|---|---|
| Aromatic Substituents | 2-Cl, 6-F phenyl | 2-Cl, 6-F phenyl | Fluorophenyl |
| Amine Type | Primary | Primary (HCl salt) | Tertiary (cyclic) |
| Heterocycle | None | 1,2,4-Oxadiazole | Morpholine |
| Solubility | Moderate (free amine) | High (HCl salt) | High (polar oxygen atoms) |
| Metabolic Stability | High (steric shielding) | Moderate | Low (exposed amine) |
Biological Activity
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(CC1=C(C=CC=C1Cl)F)CN
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects. Preliminary studies suggest that it could exhibit antimicrobial and anticancer properties , although further research is needed to clarify these effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro tests demonstrated that the compound exhibits significant inhibitory effects against a range of bacteria and fungi. The following table summarizes the antimicrobial efficacy observed in various studies:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In a study focusing on several cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 8 | Induction of apoptosis |
| PC-3 | 10 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the compound against clinical isolates of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like penicillin.
Case Study 2: Cancer Cell Line Studies
A detailed investigation into the anticancer properties revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptotic markers in MCF-7 cells. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating cell death.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 3-(4-Chlorophenyl)-N,N-dimethylpropan-1-amine | Moderate antimicrobial activity |
| 4-(Fluorophenyl)-N,N-dimethylpropan-1-amine | Low anticancer activity |
| 3-(2-Chloro-4-fluorophenyl)-N,N-dimethylpropan-1- | Significant cytotoxicity in various cancers |
The unique combination of chloro and fluoro substituents on the phenyl ring in this compound enhances its biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
